m-Hydroxybenzoylecgonine

Description

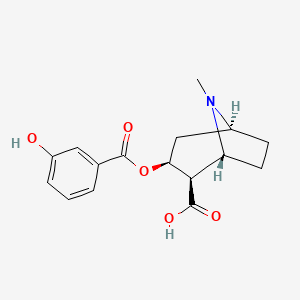

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-17-10-5-6-12(17)14(15(19)20)13(8-10)22-16(21)9-3-2-4-11(18)7-9/h2-4,7,10,12-14,18H,5-6,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJJCRPRQYXLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129944-99-6 | |

| Record name | m-Hydroxybenzoylecgonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of m-Hydroxybenzoylecgonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Hydroxybenzoylecgonine is a significant metabolite of cocaine, playing a crucial role in forensic and toxicological analysis. Understanding its physicochemical properties is fundamental for the development of analytical methods for its detection, for comprehending its pharmacokinetic and pharmacodynamic profiles, and for advancing research in drug metabolism and toxicology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its chemical structure and metabolic pathway.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Chemical Structure | See Figure 1 | N/A |

| Molecular Formula | C₁₆H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 305.33 g/mol | [1][2][3] |

| CAS Registry Number | 129944-99-6 | [1] |

| Appearance | White hygroscopic solid | [1] |

| Melting Point | 243-245 °C | [1] |

| Boiling Point | 513.9 °C at 760 mmHg | [2] |

| Vapor Pressure | 2.18E-11 mmHg at 25°C | [2] |

| Flash Point | 264.6 °C | [2] |

| Density | 1.38 g/cm³ | [2] |

| pKa | Experimental data not readily available. Computational methods for predicting the pKa of related amine compounds, such as cocaine, have been developed and could provide an estimate.[4][5] | N/A |

| LogP (Octanol-Water Partition Coefficient) | 1.42280 | [2] |

| Solubility | Soluble in water (>100 mg/mL) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols adapted for a solid organic compound and should be further optimized based on specific laboratory conditions and equipment.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Thermometer (calibrated)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid crystal melts (the end of melting).

-

The melting point is reported as the range between these two temperatures.[6][7]

Determination of Aqueous Solubility

Principle: The equilibrium solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solute.

Apparatus and Materials:

-

This compound sample

-

Distilled or deionized water

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed container.

-

Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.[3][8]

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. The shake-flask method is the traditional approach.

Apparatus and Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Place a known volume of this solution into a separatory funnel or centrifuge tube and add a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Withdraw a sample from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.[9][10]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Metabolic Pathway

Caption: Metabolic pathway of cocaine to this compound.

Experimental Workflow for Analysis

Caption: General workflow for the analysis of this compound.

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. acdlabs.com [acdlabs.com]

The Metabolic Pathway of m-Hydroxybenzoylecgonine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a widely abused psychostimulant, undergoes extensive metabolism in the human body, resulting in a complex profile of metabolites. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the major metabolites, the identification of minor metabolites is crucial for a comprehensive understanding of cocaine's disposition and for forensic purposes. Among these minor metabolites is m-hydroxybenzoylecgonine (m-OHBZE), an in vivo product of cocaine metabolism.[1][2] Its presence in biological matrices like urine and meconium serves as a definitive marker of cocaine ingestion, as it is not formed by in vitro hydrolysis of cocaine.[1][2] This technical guide provides an in-depth overview of the metabolic pathway leading to this compound in humans, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic cascade.

Metabolic Pathway

The formation of this compound is a minor metabolic route for cocaine.[3][4] The primary metabolic pathways of cocaine involve hydrolysis to benzoylecgonine and ecgonine methyl ester.[4] A smaller fraction of cocaine undergoes N-demethylation to norcocaine.[4] The pathway to this compound involves aromatic hydroxylation.[4] While the specific cytochrome P450 (CYP) isoenzyme responsible for the meta-hydroxylation of the benzoyl group has not been definitively identified in the provided literature, it is known that CYP3A4 is involved in the N-demethylation of cocaine to norcocaine.[4] It is plausible that CYP enzymes are also responsible for the hydroxylation of cocaine to m-hydroxycocaine, which is then likely hydrolyzed to this compound. Another proposed pathway is the direct hydroxylation of benzoylecgonine.[5]

The metabolic pathway can be summarized as follows:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Simultaneous GC-MS analysis of meta- and para-hydroxybenzoylecgonine and norbenzoylecgonine: a secondary method to corroborate cocaine ingestion using nonhydrolytic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern | MDPI [mdpi.com]

- 5. m-hydroxy benzoylecgonine recovery in fetal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Hydroxybenzoylecgonine: A Definitive Biomarker of Cocaine Ingestion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The detection of cocaine and its metabolites is a critical aspect of forensic toxicology, clinical chemistry, and drug development research. While benzoylecgonine (B1201016) (BZE) is the most commonly targeted analyte for confirming cocaine use, its presence can sometimes be challenged due to the potential for in vitro hydrolysis of cocaine to BZE in a sample. The discovery and validation of m-hydroxybenzoylecgonine (m-OH-BE), a minor metabolite of cocaine, has provided a crucial tool for unequivocally confirming cocaine ingestion. This technical guide provides a comprehensive overview of m-OH-BE as a cocaine biomarker, including its metabolic origin, analytical detection methods, and quantitative data.

This compound is an aryl hydroxylated metabolite of benzoylecgonine.[1] Its significance lies in the fact that it is formed exclusively through in vivo metabolic processes, making it a definitive marker of cocaine consumption.[2][3] Its presence in a biological sample, such as urine or meconium, substantiates that cocaine was processed by the body and is not a result of sample contamination or spiking.[2][3]

Cocaine Metabolism and the Formation of this compound

Cocaine undergoes extensive metabolism in the human body, primarily through hydrolysis to form benzoylecgonine (BZE) and ecgonine (B8798807) methyl ester (EME).[4][5] A secondary, yet significant, pathway involves oxidative metabolism, which leads to the formation of hydroxylated metabolites.[6] The cytochrome P450 (CYP) enzyme system in the liver, particularly CYP3A4, is responsible for the hydroxylation of cocaine to m-hydroxycocaine.[6] This intermediate can then be hydrolyzed to form this compound.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in various biological matrices as reported in the cited literature.

Table 1: Method Validation Parameters for this compound Analysis

| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| GC-MS | Urine | 5 - 50 ng/mL | Not Specified | 5 ng/mL | [2] |

| LC-MS/MS | Urine | 1.2 - 10,000 ng/mL | 1.2 ng/mL | 1.2 ng/mL | [7] |

| LC-MS/MS | Meconium | 0.005 - 1.00 µg/g | Not Specified | 0.005 µg/g | [7][8] |

Table 2: Reported Concentrations of this compound in Biological Samples

| Matrix | Study Population | Concentration Range | Notes | Reference |

| Urine | Benzoylecgonine-positive human samples | Detectable in all 24 samples, 75% > 5 ng/mL | - | [9] |

| Meconium | Samples immunoreactive for benzoylecgonine | 0.2 to 6.3 times as high as benzoylecgonine | Free m-OH-BE comprised 59% to 94% of the total. | [1][10] |

| Meconium | Samples from cocaine-exposed fetuses | 0.007 - 0.338 µg/g | - | [7][8] |

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used for the detection and quantification of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of cocaine metabolites. The following protocol is a synthesis of methodologies described in the literature.[2][9][11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To isolate this compound and other metabolites from the urine matrix.

-

Procedure:

-

To 1-2 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[9]

-

Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6).

-

Condition a C18 SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6).[12]

-

Load the prepared urine sample onto the SPE column.

-

Wash the column sequentially with 3 mL of deionized water, 1 mL of 100 mM HCl, and 1 mL of methanol.[12]

-

Elute the analytes with 3 mL of a methylene (B1212753) chloride:isopropanol:ammonium (B1175870) hydroxide (B78521) (78:20:2) mixture.[12]

-

Evaporate the eluate to dryness under a stream of nitrogen at <50 °C.

-

2. Derivatization

-

Objective: To increase the volatility and thermal stability of this compound for GC analysis.

-

Procedure:

-

Reconstitute the dried extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

-

Cap the vial and heat at 70 °C for 20 minutes.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Typical):

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions Monitored for m-OH-BE: m/z 389, 330, and 226.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound, often without the need for derivatization. The following is a generalized protocol based on published methods.[8][13][14]

1. Sample Preparation

-

Objective: To extract and clean up the analytes from the biological matrix (urine or meconium).

-

Procedure for Urine (SPE):

-

A fully automated system can be used with online SPE.[7]

-

Alternatively, a manual SPE procedure similar to the one for GC-MS can be employed.

-

-

Procedure for Meconium:

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Conditions (Typical):

-

MS/MS Conditions (Typical):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

References

- 1. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous GC-MS analysis of meta- and para-hydroxybenzoylecgonine and norbenzoylecgonine: a secondary method to corroborate cocaine ingestion using nonhydrolytic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of a validated high-performance liquid chromatography-mass spectrometry assay to the analysis of m- and p-hydroxybenzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC/MS analysis of this compound in urine. Forensic implication in cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scientificliterature.org [scientificliterature.org]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Half-Life of m-Hydroxybenzoylecgonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor, yet significant, in vivo metabolite of cocaine, formed through the hydroxylation of the benzoyl group. Its presence in biological matrices serves as a definitive biomarker of cocaine ingestion, distinguishing it from environmental contamination. This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and half-life of this compound. It includes a summary of quantitative data, detailed experimental protocols for its detection, and a visualization of its formation within the metabolic cascade of cocaine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug metabolism research, forensic toxicology, and the development of diagnostics and therapeutics related to cocaine abuse.

Introduction

Cocaine is a potent central nervous system stimulant that undergoes extensive metabolism in the human body. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are its major metabolites, a number of minor metabolites are also formed, including hydroxylated derivatives. This compound is one such metabolite, produced through the action of cytochrome P450 enzymes on the parent drug. Although present in lower concentrations than the major metabolites, the detection of m-OH-BE is of significant forensic importance as it is exclusively formed within the body, thus providing unequivocal evidence of cocaine use. A thorough understanding of its pharmacokinetic profile is crucial for the accurate interpretation of toxicological findings and for the development of sensitive and specific analytical methods.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its formation as a minor metabolite, resulting in relatively low concentrations in biological fluids compared to major cocaine metabolites.

Absorption and Distribution

As a metabolite, the "absorption" of this compound is dependent on the metabolism of the parent drug, cocaine. Following the administration of cocaine, m-OH-BE is formed in the liver and subsequently distributed throughout the body via the systemic circulation.

Metabolism and Elimination

This compound is a product of cocaine metabolism and is considered a terminal metabolite, meaning it is not significantly metabolized further before excretion. The primary route of elimination for m-OH-BE is renal excretion into the urine.

Half-Life

The elimination half-life (t½) is a critical parameter for determining the detection window of a substance. While data specifically detailing the half-life of this compound is limited, one study has reported the following terminal half-lives:

It is important to note that a terminal elimination phase for cocaine metabolites, in general, has been observed with half-life estimates ranging from 14.6 to 52.4 hours, suggesting that traces of these metabolites may be detectable for an extended period after last use[2].

Quantitative Data

The following tables summarize the available quantitative data on the concentration and detection of this compound in various biological matrices.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Matrix | Value | Route of Administration | Reference |

| Peak Plasma Concentration (Cmax) | Plasma | ≤ 18 ng/mL | Subcutaneous | [3][4] |

| Time to Last Detection | Plasma | Up to 32 hours | Subcutaneous | [4] |

| Mean Peak Urine Concentration (Cmax) | Urine | Dose-dependent increase | Smoked | |

| Time to Peak Urine Concentration (Tmax) | Urine | Not explicitly defined | Smoked | |

| Elimination Half-life (t½) | Plasma | 7.9 hours | Not specified | [1] |

| Elimination Half-life (t½) | Saliva | 9.2 hours | Not specified | [1] |

Table 2: Reported Concentrations of this compound in Urine

| Study Population | Mean Concentration (Range) | Analytical Method | Reference |

| Human urine specimens positive for Benzoylecgonine | Prevalence of 83% (74/89 specimens) with concentrations >5 ng/mL | GC-MS | [5] |

| Human urine specimens positive for Benzoylecgonine | All 24 specimens had detectable levels, with 75% exceeding 5 ng/mL | GC-MS | [6] |

Experimental Protocols

The detection and quantification of this compound typically involve chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting this compound from urine is solid-phase extraction.

-

Objective: To isolate and concentrate this compound from the urine matrix and remove interfering substances.

-

Materials:

-

Mixed-mode or polymer-based cation-exchange SPE cartridges

-

Urine sample

-

Internal standard (e.g., d3-m-Hydroxybenzoylecgonine)

-

Phosphate (B84403) buffer (pH 6.0)

-

Deionized water

-

Elution solvent (e.g., a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide)

-

Centrifuge tubes

-

Nitrogen evaporator

-

-

Procedure:

-

Add an internal standard to a known volume of the urine sample.

-

Adjust the pH of the urine sample to approximately 6.0 with phosphate buffer.

-

Condition the SPE cartridge by washing with methanol followed by deionized water.

-

Load the buffered urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with deionized water and then with a weak acidic solution to remove interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the this compound from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for HPLC-MS/MS analysis.

-

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify this compound.

-

Derivatization:

-

The polar nature of this compound requires derivatization to increase its volatility for GC analysis.

-

Reconstitute the dried extract from the SPE step in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).

-

Heat the mixture to facilitate the reaction.

-

-

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Mass spectrometer detector.

-

-

GC-MS Parameters (Representative):

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100-150 °C), hold for a short period, then ramp up to a higher temperature (e.g., 280-300 °C).

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI)

-

MS Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte and its internal standard.

-

Analytical Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Objective: To provide a highly sensitive and specific method for the quantification of this compound, often without the need for derivatization.

-

Sample Reconstitution:

-

Reconstitute the dried extract from the SPE step in a solvent compatible with the HPLC mobile phase (e.g., a mixture of mobile phase A and B).

-

-

Instrumentation:

-

High-performance liquid chromatograph.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole).

-

-

HPLC-MS/MS Parameters (Representative):

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

-

Gradient Elution: A gradient program is typically used, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard, providing high specificity and sensitivity.

-

Mandatory Visualizations

Metabolic Pathway of Cocaine

The following diagram illustrates the metabolic conversion of cocaine to its major and minor metabolites, including this compound.

Caption: Metabolic pathways of cocaine leading to major and minor metabolites.

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for the analysis of this compound in urine by GC-MS.

Conclusion

This compound is a valuable biomarker for confirming cocaine use. While its low concentrations present analytical challenges, modern chromatographic and mass spectrometric techniques provide the necessary sensitivity and specificity for its reliable detection. The pharmacokinetic data, although not as extensive as for major cocaine metabolites, indicates a plasma half-life of approximately 7.9 hours. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound, including its volume of distribution and clearance, which would further enhance the interpretation of toxicological results in both clinical and forensic settings. This guide provides a foundational overview for professionals in the field, summarizing the current knowledge and providing detailed methodological insights.

References

- 1. researchgate.net [researchgate.net]

- 2. libraryonline.erau.edu [libraryonline.erau.edu]

- 3. Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ovid.com [ovid.com]

- 6. GC/MS analysis of this compound in urine. Forensic implication in cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of m-Hydroxybenzoylecgonine Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of the m-Hydroxybenzoylecgonine analytical standard, a critical reference material for forensic analysis, clinical toxicology, and research into cocaine metabolism. This document outlines the synthetic pathway, experimental protocols, and analytical characterization of this important cocaine metabolite.

Introduction

This compound is a significant metabolite of cocaine, and its presence in biological samples serves as a definitive marker for cocaine use.[1][2] The development of a pure, well-characterized analytical standard of this compound is essential for the validation and calibration of analytical methods used to detect and quantify this compound in matrices such as urine and meconium.[2][3][4] This guide details a likely synthetic route for the preparation of this standard, based on established chemical principles and analogous reactions reported in the scientific literature.

Synthetic Pathway

The synthesis of this compound is not explicitly detailed in a single, readily available source. However, based on the synthesis of related compounds, a logical and effective two-step pathway can be proposed. This pathway involves the protection of the hydroxyl group of m-hydroxybenzoic acid, activation of the carboxylic acid, coupling with ecgonine (B8798807) methyl ester, and subsequent deprotection.

References

- 1. Novel biomarkers of prenatal methamphetamine exposure in human meconium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

m-Hydroxybenzoylecgonine chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-Hydroxybenzoylecgonine, a significant metabolite of cocaine. This document details its chemical properties, metabolic pathway, and includes detailed protocols for its synthesis and analysis, designed to meet the needs of researchers in toxicology, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound is a secondary metabolite of cocaine, formed in the body after cocaine consumption. Its detection in biological samples is a reliable indicator of cocaine use.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₆H₁₉NO₅ | [1][2][3][4][5] |

| Molecular Weight | 305.33 g/mol | [1][2][3][4][5] |

| CAS Number | 129944-99-6 | [1][2][3][4][5] |

| Melting Point | 243-245°C | [3] |

| Appearance | White hygroscopic solid | [3] |

| Solubility | Soluble in water (>100 mg/ml) | [3] |

| Storage Temperature | -20°C, desiccated | [2][3] |

Metabolic Pathway of Cocaine to this compound

Cocaine undergoes extensive metabolism in the human body. One of the key pathways involves the hydrolysis of cocaine to benzoylecgonine, which is then further metabolized to this compound. Understanding this pathway is crucial for interpreting toxicological results and for the development of diagnostic assays.

References

- 1. dl.astm.org [dl.astm.org]

- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cocaine Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine - PMC [pmc.ncbi.nlm.nih.gov]

In-Utero Cocaine Exposure: A Technical Guide to the Formation and Detection of m-Hydroxybenzoylecgonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic fate of cocaine following in-utero exposure, with a specific focus on the formation and significance of m-Hydroxybenzoylecgonine. It is designed to be a comprehensive resource for researchers, clinicians, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction: The Significance of this compound in Detecting Fetal Cocaine Exposure

Cocaine use during pregnancy remains a significant public health concern, with in-utero exposure linked to a range of adverse neonatal outcomes, including neurodevelopmental deficits. Accurate detection of fetal exposure is critical for timely clinical intervention and for advancing our understanding of the long-term consequences. While benzoylecgonine (B1201016) is the most well-known cocaine metabolite, research has highlighted the importance of this compound as a key biomarker, particularly in meconium, the first stool of a newborn.

Meconium analysis offers a longer window of detection for prenatal drug exposure compared to urine, reflecting drug use during the second and third trimesters. This compound, an aryl-hydroxylated metabolite of benzoylecgonine, has been identified as a quantitatively significant metabolite in meconium.[1][2] Its presence can be a crucial indicator of fetal cocaine exposure, sometimes being found in higher concentrations than benzoylecgonine itself.[1][2] The origin of this compound is believed to be through fetal metabolism, either by the hydroxylation of cocaine to m-hydroxycocaine (B1248138) followed by hydrolysis, or through the direct oxidation of benzoylecgonine.[3][4]

This guide will delve into the metabolic pathways leading to this compound formation, present quantitative data on its prevalence, provide detailed analytical methodologies for its detection, and explore the broader impact of in-utero cocaine exposure on fetal neurodevelopment.

Quantitative Data on Cocaine and this compound in Meconium

The following table summarizes quantitative findings from a key study analyzing the concentrations of benzoylecgonine (BE) and this compound (m-OH-BE) in meconium samples from infants with in-utero cocaine exposure.

| Parameter | Finding | Reference |

| Total m-OH-BE vs. BE | Total this compound values ranged from 0.2 to 6.3 times as high as benzoylecgonine. | [1][2] |

| Free m-OH-BE | Free this compound comprised 59% to 94% of the total this compound. | [1][2] |

These data underscore the quantitative importance of this compound as a biomarker in meconium. The high proportion of the free, unconjugated form of this compound is also a notable finding for analytical considerations.

Fetal Metabolic Pathway of Cocaine

The metabolism of cocaine in the fetus is a complex process that differs from adult metabolism. The following diagram illustrates the primary pathways leading to the formation of benzoylecgonine and this compound.

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of cocaine and its metabolites in neonatal specimens are paramount for clinical diagnosis and research. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Meconium

This protocol provides a general framework for the analysis of cocaine and its metabolites, including this compound, in meconium.

4.1.1 Sample Preparation and Extraction

-

Homogenization: Weigh approximately 0.5 g of meconium into a glass tube. Add an internal standard (e.g., deuterated cocaine and benzoylecgonine analogs).

-

Extraction: Add 3 mL of methanol (B129727) and vortex thoroughly. Sonicate for 15-20 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) with methanol followed by a buffer solution.[5]

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with an acidic solution to remove interferences.

-

Dry the cartridge thoroughly.

-

Elute the analytes with a basic organic solvent mixture.

-

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives of the analytes. This step is crucial for improving the chromatographic properties and mass spectral fragmentation of the polar metabolites.

4.1.2 GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC inlet in splitless mode.

-

Oven Temperature Program: Implement a temperature gradient to separate the analytes of interest.

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for each analyte and internal standard.

The following diagram outlines the general workflow for GC-MS analysis of meconium.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

UHPLC-MS/MS offers high sensitivity and specificity and can often analyze a wider range of metabolites without derivatization.

4.2.1 Sample Preparation and Extraction

-

Homogenization and Extraction: Follow steps 1-3 as described for the GC-MS protocol.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to clean up the sample and concentrate the analytes. The specific sorbent and elution solvents will depend on the target analytes.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.

4.2.2 UHPLC-MS/MS Analysis

-

UHPLC System: Employ a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard to ensure high selectivity and sensitivity.

Impact of In-Utero Cocaine Exposure on Fetal Neurodevelopmental Signaling Pathways

In-utero cocaine exposure can have profound and lasting effects on the developing fetal brain. Cocaine readily crosses the placenta and the fetal blood-brain barrier, where it primarily acts on the monoamine systems, including dopamine, serotonin, and norepinephrine.[6][7][8] By blocking the reuptake of these neurotransmitters, cocaine leads to their accumulation in the synaptic cleft, causing overstimulation of postsynaptic receptors.[9]

This disruption of monoaminergic signaling during critical periods of brain development can alter neuronal proliferation, migration, and differentiation.[6][8] Of particular concern is the impact on the development of the amygdala-prefrontal cortex circuitry , which is crucial for emotional regulation and executive function.[10][11][12] Studies have shown that prenatal cocaine exposure is associated with altered connectivity and functional activation within this circuit.[10][11][12]

The following diagram illustrates the hypothesized impact of in-utero cocaine exposure on the dopaminergic signaling pathway within the developing amygdala-prefrontal cortex circuit.

Conclusion

This compound is a critical biomarker for detecting in-utero cocaine exposure, often present in significant quantities in meconium. Its formation via fetal metabolic pathways highlights the unique physiological environment of the developing fetus. The analytical methods detailed in this guide, particularly GC-MS and UHPLC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the impact of cocaine on fetal neurodevelopmental signaling pathways, such as the disruption of the amygdala-prefrontal cortex circuitry, is essential for developing effective interventions and mitigating the long-term consequences of prenatal cocaine exposure. This technical guide serves as a foundational resource for professionals dedicated to addressing this important public health issue.

References

- 1. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. m-hydroxy benzoylecgonine recovery in fetal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prenatal Cocaine Effects on Brain Structure in Early Infancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cocaine-Induced Neurodevelopmental Deficits and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developing brain and in utero cocaine exposure: effects on neural ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prenatal exposure to drugs: effects on brain development and implications for policy and education - PMC [pmc.ncbi.nlm.nih.gov]

- 10. womensmentalhealth.org [womensmentalhealth.org]

- 11. researchgate.net [researchgate.net]

- 12. Prenatal cocaine exposure alters functional activation in ventral prefrontal cortex and its structural connectivity with amygdala - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of m-Hydroxybenzoylecgonine in Forensic Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor but forensically significant metabolite of cocaine. Its detection in biological specimens serves as a crucial biomarker for unequivocally confirming cocaine ingestion, particularly in cases where the presence of the primary metabolite, benzoylecgonine (B1201016) (BZE), is challenged as a result of external contamination or in vitro hydrolysis. This technical guide provides a comprehensive overview of the role of m-OH-BE in forensic toxicology, detailing its metabolic origin, analytical detection methodologies, and quantitative data from various studies. It is intended to serve as a resource for researchers, forensic toxicologists, and professionals in the field of drug development and testing.

Introduction

Cocaine is a widely abused psychostimulant that undergoes extensive metabolism in the human body. While benzoylecgonine (BZE) and ecgonine (B8798807) methyl ester (EME) are its major metabolites, a number of minor metabolites, including this compound, provide valuable insights in forensic investigations.[1][2] The presence of m-OH-BE is particularly important as it is considered to be formed exclusively through in vivo metabolism, thus ruling out the possibility of sample contamination with cocaine leading to a false-positive result for BZE.[3][4] This guide explores the metabolic pathways leading to m-OH-BE formation, details the analytical techniques for its detection and quantification, and presents a summary of its prevalence and concentration in various biological matrices.

Metabolic Pathway of Cocaine and Formation of this compound

Cocaine is primarily metabolized through hydrolysis to BZE and EME. A secondary, yet significant, pathway involves the N-demethylation to norcocaine. Furthermore, cocaine can undergo hydroxylation to form p- and m-hydroxycocaine, which are then hydrolyzed to their respective benzoylecgonine derivatives, p-hydroxybenzoylecgonine (p-OH-BE) and this compound (m-OH-BE).[1][2] The aryl hydroxylation is a key step that differentiates these metabolites as markers of in vivo consumption.

Figure 1: Simplified metabolic pathway of cocaine leading to the formation of this compound.

Analytical Methodologies for the Detection of this compound

The detection and quantification of m-OH-BE in biological samples require sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of cocaine and its metabolites. Due to the low volatility of m-OH-BE, derivatization is typically required prior to analysis.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 1 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[5]

-

Acidify the sample with a buffer (e.g., phosphate (B84403) buffer to pH 5.5-6.0).[6]

-

Apply the sample to a conditioned SPE column (e.g., Bond Elut Plexa PCX).[7]

-

Wash the column with an acidic solution (e.g., 2% formic acid) followed by a methanol (B129727) wash.[7]

-

Dry the column under vacuum.[7]

-

Elute the analytes with a basic organic solvent mixture (e.g., methanol:ammonium hydroxide).[7]

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH) and heat.[8]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatograph Conditions: Use a capillary column (e.g., DB-5) with a temperature program that allows for the separation of the analytes of interest.

-

Mass Spectrometer Conditions: Operate in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized m-OH-BE.

-

Figure 2: General experimental workflow for the GC-MS analysis of this compound in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of m-OH-BE and often does not require derivatization, simplifying sample preparation.

-

Sample Preparation (Methanol Extraction and SPE):

-

Homogenize meconium sample in methanol.

-

Centrifuge and collect the supernatant.

-

Perform a solid-phase extraction (SPE) on the methanol extract.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Liquid Chromatography Conditions: Use a reversed-phase column (e.g., C18) with a gradient elution of an acidic mobile phase (e.g., 1% acetic acid) and an organic modifier (e.g., acetonitrile).[9]

-

Mass Spectrometer Conditions: Operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for m-OH-BE and the internal standard.

-

Quantitative Data and Forensic Interpretation

The presence and concentration of m-OH-BE can vary depending on the biological matrix, the dose of cocaine, and individual metabolic differences.

Table 1: Prevalence and Concentration of this compound in Urine

| Study Population | Number of Samples | Prevalence of m-OH-BE | Concentration Range / LOQ | Analytical Method | Reference |

| Benzoylecgonine-positive human urine | 24 | 100% detectable, 75% > LOQ | LOQ = 5 ng/mL | GC-MS | [5] |

| Benzoylecgonine-positive human urine | 89 | 83% > LOQ | LOQ = 5 ng/mL | GC-MS | [3] |

Table 2: Prevalence and Concentration of this compound in Meconium

| Study Population | Number of Samples | Prevalence of m-OH-BE | Concentration Range | Analytical Method | Reference |

| Benzoylecgonine-immunoreactive meconium | 10 | 100% | 0.2 to 6.3 times as high as BZE | GC-MS | [10][11] |

| Meconium from suspected cocaine exposure | Not specified | Detected | 0.007 to 0.338 µg/g | HPLC-MS | [9] |

The detection of m-OH-BE, even at low concentrations, is a strong indicator of cocaine ingestion. In cases where BZE is present, the additional confirmation of m-OH-BE can be used to definitively prove that the BZE is a result of in vivo metabolism and not from the in vitro hydrolysis of cocaine added to the sample.[3][4] This is particularly critical in legal and administrative proceedings.

Stability in Biological Samples

The stability of cocaine and its metabolites in biological samples is a critical consideration for accurate forensic analysis. Cocaine can hydrolyze to BZE in vitro, especially under neutral or alkaline conditions.[3] While specific stability studies for m-OH-BE are less common, general best practices for preserving cocaine metabolites, such as storage at -20°C and acidification of urine samples, are recommended to ensure sample integrity.[12]

Conclusion

This compound is a valuable, albeit minor, metabolite in the forensic toxicological investigation of cocaine use. Its exclusive formation through in vivo metabolic processes makes it a definitive biomarker of cocaine ingestion. The analytical methods of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for its detection and quantification. The data presented in this guide underscore the importance of including m-OH-BE in analytical protocols for cocaine metabolite testing, particularly in cases requiring unambiguous evidence of consumption. Future research should continue to explore the pharmacokinetics of m-OH-BE and further refine analytical methodologies for its routine detection in a variety of forensic contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Simultaneous GC-MS analysis of meta- and para-hydroxybenzoylecgonine and norbenzoylecgonine: a secondary method to corroborate cocaine ingestion using nonhydrolytic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC/MS analysis of this compound in urine. Forensic implication in cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Rapid analysis of benzoylecgonine in urine by fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of a validated high-performance liquid chromatography-mass spectrometry assay to the analysis of m- and p-hydroxybenzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

m-Hydroxybenzoylecgonine: A Definitive Biomarker of Cocaine Ingestion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

m-Hydroxybenzoylecgonine (m-OH-BE) is a minor but forensically significant metabolite of cocaine. Its presence in biological specimens serves as an unequivocal indicator of cocaine ingestion, distinguishing active use from passive contamination. This technical guide provides a comprehensive overview of m-OH-BE, including its metabolic pathway, quantitative data from various biological matrices, and detailed analytical methodologies for its detection and quantification. The information presented is intended to support researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic science.

Introduction

Cocaine undergoes extensive metabolism in the human body, yielding a variety of metabolites. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the major metabolic products, the identification of minor metabolites has become crucial for forensic and clinical purposes. This compound is an aryl hydroxylated metabolite that is formed exclusively through in vivo metabolic processes.[1][2] Unlike benzoylecgonine, which can be formed by in vitro hydrolysis of cocaine, the presence of m-OH-BE confirms that cocaine has been processed within the body.[1][3] This makes m-OH-BE a valuable biomarker for corroborating cocaine use, particularly in cases where external contamination is a concern.[1][4]

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that primarily occurs in the liver. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, plays a key role in the initial hydroxylation of cocaine.[2][5]

The metabolic cascade leading to m-OH-BE can be summarized as follows:

-

Hydroxylation of Cocaine: Cocaine is first hydroxylated at the meta position of its aromatic ring to form meta-hydroxycocaine (m-OH-Cocaine).[2][5][6]

-

Hydrolysis: Subsequently, m-OH-Cocaine undergoes hydrolysis to form this compound.[2]

This pathway highlights that the formation of m-OH-BE is an enzyme-mediated process that occurs in vivo.

Quantitative Analysis of this compound

The concentration of this compound can be measured in various biological matrices. The following tables summarize quantitative data from several studies.

Table 1: Concentration of this compound in Urine

| Study Population | Analytical Method | Limit of Quantification (LOQ) | Concentration Range | Reference |

| 82 human urine specimens positive for BZE | GC-MS | 5.0 ng/mL | 71% of specimens had >5.0 ng/mL | [1] |

| 24 human urine specimens positive for BE | GC-MS | 5 ng/mL | 75% of specimens had >5 ng/mL | [7] |

Table 2: Concentration of this compound in Meconium

| Study Population | Analytical Method | Finding | Reference |

| 10 meconium samples immunoreactive for BZE | GC/MS | Total m-OH-BE values ranged from 0.2 to 6.3 times as high as BE. Free m-OH-BE comprised 59% to 94% of the total. | [8][9] |

Table 3: Concentration of this compound in Plasma

| Study Population | Dosing | Analytical Method | Peak Concentration | Time to Peak | Reference |

| 18 healthy humans | Low (75 mg/70 kg) & High (150 mg/70 kg) subcutaneous cocaine | GC-MS | <=18 ng/mL | Detected up to 32 hours post-dose | [10] |

Experimental Protocols

The detection and quantification of this compound require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[1][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This protocol is based on the methodology described by Klette et al. (2000).[1]

4.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 2 mL of urine, add an internal standard (e.g., d3-m-hydroxybenzoylecgonine).[7]

-

Perform solid-phase extraction (SPE) using an appropriate SPE cartridge.

-

Wash the cartridge with deionized water, followed by a weak organic solvent.

-

Elute the analytes with a stronger organic solvent mixture.

-

Evaporate the eluate to dryness under a stream of nitrogen.

4.1.2. Derivatization

Since this compound is not sufficiently volatile for GC analysis, a derivatization step is necessary. Silylation with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[2]

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat the mixture to facilitate the reaction.

4.1.3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).[2]

-

Injector Temperature: Approximately 250°C.[2]

-

Oven Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: A single quadrupole or tandem mass spectrometer operating in selected ion monitoring (SIM) or full-scan mode.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of cocaine metabolites without the need for derivatization.[11]

4.2.1. Sample Preparation

Sample preparation can involve a simple "dilute-and-shoot" approach or a more extensive extraction method like SPE or liquid-liquid extraction, depending on the matrix and required sensitivity.

4.2.2. UHPLC-MS/MS Instrumentation and Conditions

-

UHPLC System: Equipped with a suitable reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity.

Forensic and Clinical Significance

The detection of this compound has several important implications:

-

Confirmation of Ingestion: As an in vivo metabolite, its presence is definitive proof of cocaine use, ruling out external contamination.[1][2]

-

Corroboration of Positive Benzoylecgonine Results: It can be used to substantiate that the presence of benzoylecgonine in a urine sample is from cocaine ingestion and not from the in vitro hydrolysis of cocaine added to the sample.[1]

-

Meconium Analysis: this compound is a quantitatively important metabolite in meconium and its analysis can increase the detection rate of fetal cocaine exposure.[8][13]

-

Hair Analysis: The detection of hydroxy-cocaine metabolites in hair provides unambiguous evidence of cocaine consumption.[11]

Conclusion

This compound is a critical, albeit minor, metabolite of cocaine with significant forensic value. Its exclusively in vivo formation makes it an irrefutable biomarker of cocaine ingestion. The analytical methodologies for its detection, primarily GC-MS and LC-MS/MS, are well-established and provide the necessary sensitivity and specificity for its reliable quantification in various biological matrices. For researchers, toxicologists, and drug development professionals, understanding the metabolism, detection, and interpretation of this compound is essential for the accurate assessment of cocaine use.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro formation of hydroxy metabolites of cocaine and amphetamines in hair after hair product exposure | RTI [rti.org]

- 5. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS analysis of this compound in urine. Forensic implication in cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: an important contributor to the immunoreactivity in assays for benzoylecgonine in meconium. | Semantic Scholar [semanticscholar.org]

- 10. Major and minor metabolites of cocaine in human plasma following controlled subcutaneous cocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of hydroxy-cocaine metabolites as evidence of cocaine consumption: Identification by parent ion search and quantitation by UHPLC-MS/MS in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentration profiles of cocaine, pyrolytic methyl ecgonidine and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m-hydroxy benzoylecgonine recovery in fetal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Identification of m-Hydroxybenzoylecgonine in Urine Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical identification of m-Hydroxybenzoylecgonine (m-OH-BE), a minor but forensically significant metabolite of cocaine, in human urine samples. It details the seminal discovery, the evolution of analytical methodologies, and quantitative findings from key historical studies. This document is intended to serve as a detailed resource for professionals in toxicology, pharmacology, and drug development.

Introduction: A New Marker for Cocaine Ingestion

The analysis of cocaine metabolites is a cornerstone of forensic and clinical toxicology. While benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME) are the most abundant urinary metabolites, their presence can sometimes be challenged, for instance, by claims of in-vitro hydrolysis from cocaine added to a urine sample. The identification of metabolites that are exclusively formed in vivo provides stronger evidence of drug ingestion. In this context, the discovery and characterization of hydroxylated metabolites of cocaine marked a significant advancement in the field.

This compound, specifically, emerged as a valuable marker. Its detection serves to corroborate cocaine use, adding a layer of certainty to toxicological findings. This guide delves into the early identification of this compound and the analytical methods that enabled its detection.

The Initial Discovery

The first identification of this compound in human urine was reported in a 1990 study by Zhang and Foltz.[1] In this pivotal work, the researchers analyzed a urine specimen from a cocaine user and identified a total of eleven cocaine metabolites. Among these, four were reported for the first time, including m-hydroxy-benzoylecgonine.[1] The identification of these novel metabolites was confirmed by comparing their gas chromatographic retention times and mass spectra with those of synthesized standards.[1] This discovery opened a new avenue for the forensic investigation of cocaine use.

Metabolic Pathway of Cocaine to this compound

Cocaine undergoes extensive metabolism in the human body. One of the metabolic pathways involves the aromatic hydroxylation of the benzoyl group of cocaine, primarily mediated by cytochrome P450 enzymes in the liver, to form hydroxycocaine isomers. These hydroxylated cocaine metabolites are then hydrolyzed to their corresponding benzoylecgonine analogs. The formation of this compound is believed to occur through the hydrolysis of m-hydroxycocaine.

Experimental Protocols for Historical Identification

The primary analytical technique used for the initial identification and subsequent quantification of this compound in urine was Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the typical experimental protocols from the late 1990s and early 2000s.

Sample Preparation and Solid-Phase Extraction (SPE)

A robust sample preparation procedure is crucial for the extraction and concentration of this compound from the complex urine matrix.

-

Internal Standard Addition: A deuterated internal standard, such as d3-m-hydroxybenzoylecgonine, is added to the urine sample to ensure accurate quantification.[2]

-

pH Adjustment: The urine sample is typically buffered to a pH of approximately 6.0 using a phosphate (B84403) buffer.[3]

-

Solid-Phase Extraction (SPE):

-

Column Conditioning: An SPE column (e.g., C18) is conditioned sequentially with methanol (B129727) and deionized water, followed by the phosphate buffer.[3]

-

Sample Loading: The buffered urine sample is passed through the conditioned SPE column.

-

Washing: The column is washed with deionized water, dilute hydrochloric acid, and methanol to remove interfering substances.[3]

-

Elution: The analyte and internal standard are eluted from the column using a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide.[3]

-

-

Evaporation: The eluate is evaporated to dryness under a stream of nitrogen at a controlled temperature (below 50°C).[3]

Derivatization

Due to the polar nature of this compound, derivatization is necessary to improve its volatility and chromatographic properties for GC-MS analysis.

-

Reagents: Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA) and pentafluoropropanol (B8783277) (PFPOH).[3][4]

-

Procedure: The dried extract is reconstituted in the derivatizing agent and heated (e.g., at 70°C for 20 minutes) to facilitate the reaction.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized extract is then injected into the GC-MS system for separation and detection.

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., 5% phenyl-methyl silicone) is used for separation.

-

Injector: A split/splitless injector is typically used, with an injection temperature around 250-280°C.[3][5]

-

Oven Temperature Program: A temperature program is employed to achieve optimal separation of the analytes. For example, an initial temperature of around 100°C, held for a short period, followed by a ramp up to a final temperature of approximately 310°C.[3]

-

Mass Spectrometer: A mass spectrometer operating in the electron ionization (EI) mode is used for detection. Selected Ion Monitoring (SIM) is often employed for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized this compound and its internal standard.

Quantitative Data from Historical Urine Analyses

Several studies in the late 1990s and early 2000s provided quantitative data on the presence of this compound in the urine of cocaine users. These findings highlighted its potential as a reliable marker for cocaine ingestion.

| Study (Year) | Number of Urine Samples | Percentage of Samples with Detectable m-OH-BE | Concentration Range / Limit of Quantitation (LoQ) | Key Findings |

| elSohly et al. (1998)[2] | 24 (BE positive) | 100% | 75% of samples > 5 ng/mL (LoQ) | All benzoylecgonine-positive urine samples contained detectable levels of m-OH-BE, suggesting its utility as a marker for cocaine use.[2] |

| Klette et al. (2000)[6] | 82 (BE positive) | 96.3% (at least one of m-OH-BE, p-OH-BE, or norBZE) | Not specified for m-OH-BE alone | The simultaneous analysis of m-OH-BE, p-OH-BE, and norbenzoylecgonine can substantiate that the presence of BE is from cocaine ingestion.[6] |

Forensic Implications and Significance

The historical identification and subsequent analytical characterization of this compound have had significant forensic implications. Its presence in urine is considered strong evidence of cocaine ingestion because it is not a product of in-vitro hydrolysis of cocaine. This makes it a valuable tool in cases where the origin of benzoylecgonine is contested. The development of sensitive and specific GC-MS methods for its detection has provided forensic toxicologists with a reliable means to confirm cocaine use.

Conclusion

The discovery of this compound in urine samples in the early 1990s represented a notable advancement in cocaine metabolism research and forensic toxicology. The development of robust analytical methods, particularly GC-MS, enabled its reliable identification and quantification. As a metabolite formed exclusively in vivo, this compound continues to be an important secondary marker to corroborate cocaine use, enhancing the accuracy and reliability of drug testing results. This guide has provided a detailed overview of the historical context, analytical protocols, and quantitative findings related to this significant cocaine metabolite.

References

- 1. Cocaine metabolism in man: identification of four previously unreported cocaine metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC/MS analysis of this compound in urine. Forensic implication in cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous GC-MS analysis of meta- and para-hydroxybenzoylecgonine and norbenzoylecgonine: a secondary method to corroborate cocaine ingestion using nonhydrolytic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Matrix: A Technical Guide to the Solubility and Stability of m-Hydroxybenzoylecgonine in Biological Samples

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of m-Hydroxybenzoylecgonine, a key metabolite of cocaine, within various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological and pharmacological studies.

Introduction

This compound (m-OHBZE) is a significant in vivo metabolite of cocaine, and its detection can serve as a definitive marker of cocaine ingestion.[1][2] Understanding its solubility and stability in biological matrices such as blood, plasma, and urine is paramount for accurate toxicological analysis, pharmacokinetic modeling, and the development of effective diagnostic and therapeutic strategies. This guide synthesizes available data on the physicochemical properties, stability under various storage conditions, and analytical methodologies for m-OHBZE.

Physicochemical Properties and Solubility

This compound is a polar metabolite of cocaine. A product datasheet indicates that it is a white, hygroscopic solid with a melting point of 243-245°C.[3] While specific solubility data in biological matrices is not extensively documented in the reviewed literature, its solubility in water is reported to be greater than 100 mg/mL, suggesting high aqueous solubility.[3] This characteristic is crucial for its distribution and excretion in the body, primarily through urine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉NO₅ | [4] |

| Molecular Weight | 305.33 g/mol | [3][4] |

| Melting Point | 243-245°C | [3] |

| Appearance | White hygroscopic solid | [3] |

| Water Solubility | >100 mg/mL | [3] |

| Storage Temp. | -20°C (desiccated) | [3][4] |

Stability in Biological Matrices

The stability of drug metabolites in biological samples is a critical factor that can influence the accuracy and reliability of analytical results.[5] Degradation can occur due to enzymatic activity, pH variations, temperature fluctuations, and light exposure.[5]

While specific long-term stability studies for this compound in biological matrices are not abundant in the literature, valuable insights can be drawn from studies on cocaine and its other metabolites, such as benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (EME).

One study investigating the in vitro stability of cocaine in unpreserved urine at various pH levels (5.0 to 9.0) and temperatures (25°C) over 72 hours did not detect the formation of this compound under any of the tested conditions.[1] This suggests that m-OHBZE is not a product of in vitro cocaine degradation in urine and is exclusively formed in vivo.[1][2]

General recommendations for the storage of cocaine and its metabolites in biological samples to ensure stability include:

-

Temperature: Freezing at -20°C is the optimal storage temperature for maintaining the stability of cocaine and its metabolites in both blood and urine for extended periods (up to one year).[6][7] Storage at 4°C leads to rapid degradation.[6][7]

-

pH: Acidic conditions (pH 4-5) in urine have been shown to slow the non-enzymatic hydrolysis of cocaine to BZE.[6][8][9]

-

Preservatives: The use of preservatives like sodium fluoride (B91410) (NaF) can enhance the stability of cocaine and its metabolites in blood samples.[6][7]

Table 2: Summary of Stability Findings for Cocaine Metabolites in Biological Matrices

| Matrix | Analyte(s) | Storage Conditions | Stability Findings | Reference(s) |

| Blood | Cocaine, BZE, EME, EBE | -20°C | Stable for up to 1 year (recoveries >80%) | [6][7] |

| 4°C with NaF | Higher stability compared to without preservative. Cocaine and EBE disappeared after 150 days. EME disappeared after 215 days. BZE recovery was 68.5% after 365 days. | [6][7] | ||

| 4°C without NaF | Rapid degradation. Cocaine and EBE disappeared after 30 days. EME disappeared after 185 days. BZE recovery was 3.7% after 365 days. | [6][7] | ||

| Urine | Cocaine, BZE, EME, EBE | -20°C | Stable for up to 1 year. | [6][10] |

| 4°C, pH 4 | Stable. | [6] | ||

| 4°C, pH 8 | Disappeared (Cocaine and EBE after 75 days, EME after 15 days). BZE recovery was 23% after 1 year. | [6][7] | ||

| Cocaine | 25°C, pH 5.0-9.0 | This compound not detected as a degradation product over 72 hours. | [1] |

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.[1][11]

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

A widely used method for the extraction of cocaine and its metabolites from urine involves solid-phase extraction.

-

Sample Pre-treatment: To 1-2 mL of urine, add internal standards and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

-

pH Adjustment: Ensure the sample pH is 6.0 ± 0.5. Adjust with 100 mM monobasic or dibasic sodium phosphate if necessary.

-

Centrifugation: Centrifuge the sample for 10 minutes at 2000 rpm and discard the pellet.

-